![molecular formula C12H14F3N3O3 B2673937 (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034352-69-5](/img/structure/B2673937.png)
(Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14F3N3O3 and its molecular weight is 305.257. The purity is usually 95%.
BenchChem offers high-quality (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the potential of related compounds in the synthesis of heterocyclic structures, which are crucial in medicinal chemistry for their biological activities. For instance, studies on the synthesis of nicotinic acid hydrazide derivatives show their antimicrobial and antimycobacterial activities, highlighting the importance of such compounds in drug discovery and development (R.V.Sidhaye et al., 2011).
Crystal Structure and DFT Study
The molecular structure and properties of similar compounds have been investigated through crystallography and DFT studies. These studies provide insights into the physicochemical properties and the molecular electrostatic potential of the compounds, which are valuable in understanding their reactivity and potential applications in various fields, including material science and drug design (P.-Y. Huang et al., 2021).
Antimicrobial Activity
The antimicrobial properties of compounds with similar structural features have been explored, indicating their potential as therapeutic agents. For example, the synthesis of pyrazoline derivatives has shown promising results in in vivo anti-inflammatory and in vitro antibacterial activities, suggesting their applicability in developing new antimicrobial agents (P. Ravula et al., 2016).
Drug-likeness and In Silico Studies
In silico studies on the drug-likeness and microbial investigation of dihydropyrrolone conjugates have demonstrated the potential of these compounds in drug development. Such studies help in predicting the pharmacokinetic properties and therapeutic efficacy of new chemical entities before proceeding with costly and time-consuming experimental studies (K. Pandya et al., 2019).
properties
IUPAC Name |
oxolan-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c13-12(14,15)11-16-9(17-21-11)7-3-4-18(6-7)10(19)8-2-1-5-20-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLATWJRZYFQLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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